(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
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Overview
Description
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is part of the vitamin E group. Tocotrienols are known for their antioxidant properties and are found in various natural sources such as palm oil, rice bran oil, and certain nuts and grains . This compound is characterized by its chromanol ring structure and an isoprenoid side chain, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is usually carried out through extraction from natural sources, such as palm oil. The extraction process involves saponification, followed by chromatographic separation to isolate the tocotrienols. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are also employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Oxidation: The chromanol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted chromanols from substitution reactions .
Scientific Research Applications
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reaction kinetics.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The molecular targets include lipid membranes, proteins, and DNA. The pathways involved in its action include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Alpha-tocopherol: Another member of the vitamin E family, but with a saturated phytyl side chain.
Gamma-tocotrienol: Similar structure but differs in the position of methyl groups on the chromanol ring.
Delta-tocotrienol: Similar structure but with fewer methyl groups on the chromanol ring.
Uniqueness
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is unique due to its specific isoprenoid side chain and the position of methyl groups on the chromanol ring, which contribute to its distinct antioxidant properties and biological activities .
Properties
Molecular Formula |
C27H40O2 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2R)-2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/t27-/m1/s1 |
InChI Key |
ODADKLYLWWCHNB-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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